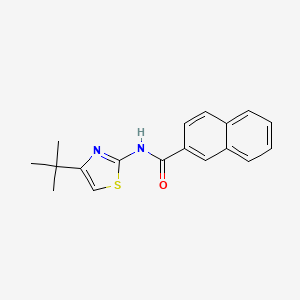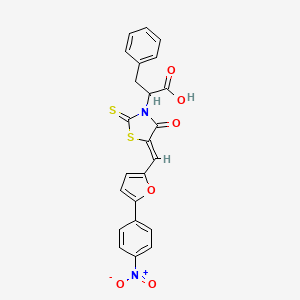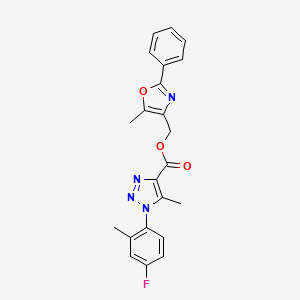![molecular formula C16H14FN5 B2925793 6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine CAS No. 2415561-99-6](/img/structure/B2925793.png)
6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinazoline ring, a pyridin-2-yl group attached to the azetidine ring, and an amine group at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine involves several steps, including the formation of the quinazoline core, the introduction of the fluorine atom, and the attachment of the pyridin-2-yl and azetidine groups. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyridin-2-yl and Azetidine Groups: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, while the azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Cyclization: The azetidine ring can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions such as temperature and pH control.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biological probe to study specific biochemical pathways and molecular interactions.
Medicine: Quinazoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the azetidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5/c17-11-4-5-14-13(7-11)16(20-10-19-14)21-12-8-22(9-12)15-3-1-2-6-18-15/h1-7,10,12H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHKZDPFJMSAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2925713.png)
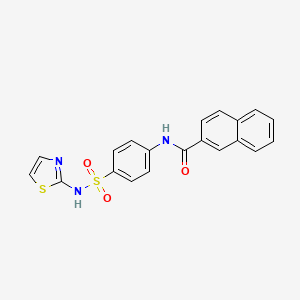
![N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2925717.png)
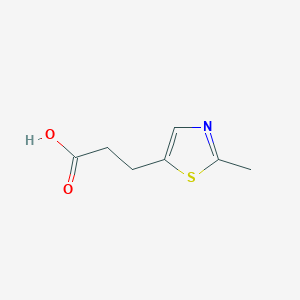
![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)
![1-(4-ethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2925727.png)
![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)
